3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone
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Description
3-Chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone (CPM-S) is a synthetic compound that has recently been studied in scientific research due to its potential applications in drug development and laboratory experiments. CPM-S has been found to have a variety of biochemical and physiological effects on cells and organisms, and its use as a synthetic tool has been explored in a number of studies.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The unique structure of this compound makes it an interesting candidate for drug discovery. Researchers have explored its potential as:
- FGFR1 Kinase Inhibitors : Some derivatives of this compound have shown inhibitory activity against fibroblast growth factor receptor 1 (FGFR1), which is implicated in cancer and other diseases .
- Hypoglycemic Agents : Certain cyclopenta[b]pyridine derivatives exhibit hypoglycemic effects, making them relevant for diabetes research .
- Calcium Channel Antagonists : Other derivatives have demonstrated calcium channel-blocking properties, which could be valuable in cardiovascular drug development .
Organic Synthesis
The compound’s versatile reactivity allows for various synthetic pathways:
- Multicomponent Condensations : Researchers have developed novel synthetic routes based on multicomponent condensations involving malononitrile, hydrogen sulfide, aldehydes, and other reagents. These reactions lead to the formation of cyclopenta[b]pyridine derivatives .
- Domino Reactions : The promise of domino reactions in organic synthesis has led to investigations into this compound’s role in such processes .
Agricultural Chemistry
Given the compound’s unique structure, it might be worth investigating its potential as an agrochemical or pesticide.
properties
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-9-12-6-3-7-13(12)17-14(16-9)20(18,19)11-5-2-4-10(15)8-11/h2,4-5,8H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVHXRNBJVTBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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